molecular formula C21H13ClN2O4 B496952 11-(2-chlorophenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

11-(2-chlorophenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

Cat. No.: B496952
M. Wt: 392.8g/mol
InChI Key: LFDZJBGVJFAMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fused chromeno and pyrano ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin to form an intermediate, which is then cyclized with urea or thiourea under acidic conditions to yield the desired pyrano[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3’,4’:5,6]pyrano[2,3-d]pyrimidine-6,8-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .

Properties

Molecular Formula

C21H13ClN2O4

Molecular Weight

392.8g/mol

IUPAC Name

11-(2-chlorophenyl)-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaene-9,13-dione

InChI

InChI=1S/C21H13ClN2O4/c1-10-23-19(25)17-15(11-6-2-4-8-13(11)22)16-18(28-20(17)24-10)12-7-3-5-9-14(12)27-21(16)26/h2-9,15H,1H3,(H,23,24,25)

InChI Key

LFDZJBGVJFAMNB-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5Cl)C(=O)N1

Canonical SMILES

CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5Cl)C(=O)N1

Origin of Product

United States

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